molecular formula C10H15N3O B5374623 N-(6-methyl-2-pyridinyl)-N'-propylurea

N-(6-methyl-2-pyridinyl)-N'-propylurea

Cat. No. B5374623
M. Wt: 193.25 g/mol
InChI Key: AVNDEIYLNKRJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methyl-2-pyridinyl)-N'-propylurea, also known as MPPU, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent and selective antagonist of the alpha7 nicotinic acetylcholine receptor, which plays an important role in various physiological and pathological processes.

Mechanism of Action

MPU acts as a competitive antagonist of the alpha7 nicotinic acetylcholine receptor. It binds to the receptor with high affinity and specificity, blocking the binding of acetylcholine and other agonists. This results in the inhibition of downstream signaling pathways, leading to various physiological and pathological effects.
Biochemical and Physiological Effects:
The blockade of the alpha7 nicotinic acetylcholine receptor by MPU has been shown to have various effects on different systems. In the central nervous system, it can affect learning and memory, synaptic plasticity, and neuroprotection. In the peripheral nervous system, it can modulate inflammation, pain, and immune responses. In addition, MPU has been shown to have anti-tumor and anti-metastatic effects in cancer cells.

Advantages and Limitations for Lab Experiments

One major advantage of using MPU in lab experiments is its high selectivity and potency for the alpha7 nicotinic acetylcholine receptor. This allows researchers to study the specific effects of receptor blockade without interfering with other receptors or pathways. However, one limitation is the potential off-target effects of MPU, as it may interact with other receptors or proteins at high concentrations. In addition, the solubility and stability of MPU can be an issue in certain experimental settings.

Future Directions

There are several future directions for the research on MPU. One direction is to investigate the potential therapeutic applications of MPU in various diseases, such as Alzheimer's disease, schizophrenia, and cancer. Another direction is to develop more potent and selective antagonists of the alpha7 nicotinic acetylcholine receptor based on the structure of MPU. Finally, the role of the alpha7 nicotinic acetylcholine receptor in different systems and processes can be further elucidated using MPU as a tool.

Synthesis Methods

The synthesis of MPU involves the reaction between 6-methyl-2-pyridinylamine and propylisocyanate. The reaction is carried out in anhydrous ethanol under reflux conditions, and the resulting product is purified by recrystallization. The overall yield of MPU is around 70%, and the purity can reach up to 99% with proper purification techniques.

Scientific Research Applications

MPU has been widely used in scientific research as a tool to study the alpha7 nicotinic acetylcholine receptor. This receptor is involved in various physiological and pathological processes, such as learning and memory, inflammation, and neuroprotection. By blocking the receptor with MPU, researchers can investigate the role of the receptor in these processes and develop potential therapeutic strategies.

properties

IUPAC Name

1-(6-methylpyridin-2-yl)-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-3-7-11-10(14)13-9-6-4-5-8(2)12-9/h4-6H,3,7H2,1-2H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNDEIYLNKRJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC=CC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.